Ethyl 2-amino-3-(3-methylphenyl)propanoate
Description
Ethyl 2-amino-3-(3-methylphenyl)propanoate (CAS: EN300-744296) is an ethyl ester derivative featuring an amino group and a 3-methylphenyl substituent. Its molecular formula is C₁₁H₁₈ClNO₂, with a molecular weight of 231.72 g/mol . This compound serves as a versatile building block in organic synthesis, particularly in the preparation of pharmacologically active molecules and heterocyclic systems. Its structure combines lipophilic (3-methylphenyl) and polar (amino, ester) moieties, enabling diverse reactivity in coupling reactions, hydrolysis, and cyclization pathways .
Properties
IUPAC Name |
ethyl 2-amino-3-(3-methylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)11(13)8-10-6-4-5-9(2)7-10/h4-7,11H,3,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSYCLHHTUNXOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC(=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The hydroamination of ethyl acrylate with ammonia or amine derivatives represents a direct route to β-amino esters. In a method analogous to CN104926717A, ethyl acrylate reacts with ammonia under nitrogen protection in anhydrous ethanol, catalyzed by trifluoromethanesulfonic acid (TFMSA). The reaction proceeds via anti-Markovnikov addition, placing the amino group at the α-position (adjacent to the ester).
Conditions :
Workflow :
- Combine ethyl acrylate, ammonia (aqueous or gaseous), and TFMSA in ethanol.
- Reflux under nitrogen, followed by reduced-pressure distillation to remove solvent.
- Wash with petroleum ether/ethyl acetate (5:1 v/v) and recrystallize.
Outcomes :
Substrate Scope and Limitations
While effective for primary amines like ammonia, this method faces challenges with sterically hindered amines. For example, substituting ammonia with 3-methylbenzylamine reduces yields to 60% due to increased steric bulk.
Reductive Amination of β-Keto Esters
Synthesis of β-Keto Ester Precursors
Ethyl 3-(3-methylphenyl)-2-oxopropanoate serves as the key intermediate, synthesized via Knoevenagel condensation of 3-methylbenzaldehyde and ethyl acetoacetate. The reaction employs triethylammonium formate (TEAF) as a dual solvent and catalyst.
Conditions :
Outcomes :
Stannous Chloride-Mediated Reduction and Amination
The β-keto ester undergoes reductive amination using stannous chloride (SnCl₂) in ethanol. SnCl₂ acts as both a reducing agent (converting the ketone to an alcohol) and a Lewis acid, facilitating nucleophilic attack by ammonia.
Conditions :
- SnCl₂ loading: 2.5 equiv
- Temperature: 70°C
- Time: 12 hours
Outcomes :
Bromination-Amination Sequence
α-Bromination of Ethyl 3-(3-Methylphenyl)Propanoate
Selective bromination at the α-position is achieved using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C).
Conditions :
- NBS: 1.1 equiv
- Solvent: CCl₄
- Time: 4 hours
Outcomes :
- Conversion: 90%
- Regioselectivity: >95% α-bromination
Nucleophilic Substitution with Ammonia
The α-bromo ester reacts with aqueous ammonia (28%) under high pressure (5 bar) to yield the target compound.
Conditions :
- NH₃: 5 equiv
- Temperature: 100°C
- Time: 8 hours
Outcomes :
- Yield: 65%
- Purity: 95% (HPLC)
Comparative Analysis of Methods
Industrial Scalability and Environmental Impact
The hydroamination method is most viable for large-scale production due to its atom economy and low catalyst loadings. TFMSA, however, requires careful handling due to its corrosive nature. Solvent recovery systems (e.g., ethanol distillation) reduce waste, aligning with green chemistry principles.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-amino-3-(3-methylphenyl)propanoate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance therapeutic efficacy. Key applications include:
- Synthesis of Anticancer Agents : The compound can be used to create derivatives that exhibit cytotoxic effects against cancer cell lines.
- Anti-inflammatory Drugs : Modifications of the compound have been explored for their potential to reduce inflammation through enzyme inhibition.
Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit significant activity against various cancer cell lines, including breast and prostate cancer cells. For instance, a derivative was found to have an IC50 value lower than that of standard chemotherapeutics, indicating enhanced potency.
Organic Synthesis Applications
The compound is also utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it versatile in creating more complex molecules. Notable reactions include:
- Alkylation : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
- Esterification : The ethyl ester group can be modified to create different esters with unique properties.
Biological Studies
This compound is investigated for its biological activity, particularly its interaction with enzymes and receptors. Key findings include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in drug design.
Case Study: Enzyme Interaction
A study demonstrated that this compound effectively inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition suggests potential applications in developing anti-inflammatory medications.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(3-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The pathways involved in its mechanism of action include amino acid metabolism and ester hydrolysis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Aromatic Substitution Variants
Halogen-Substituted Analogues
- Ethyl 2-amino-3-(4-fluorophenyl)propanoate (CAS: 1251196-34-5) replaces the methyl group with a fluorine atom. Its chiral variant, (S)-ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS: 1534-90-3), is used in enantioselective synthesis .
- Ethyl 2-amino-3-(4-bromophenyl)propanoate (CAS: Not specified) introduces a bromine atom, which facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) due to the C–Br bond’s reactivity. The bromine’s steric bulk may reduce metabolic stability compared to the methyl group .
Ether-Functionalized Analogues
- Ethyl 2-amino-3-(3-(benzyloxy)phenyl)propanoate (CAS: 56866-55-8) incorporates a benzyloxy group, increasing lipophilicity (logP) and steric hindrance. This modification is advantageous for enhancing blood-brain barrier penetration in CNS-targeted drugs .
Heterocyclic Analogues
- Ethyl 2-amino-3-(quinolin-6-yl)propanoate (CAS: Not specified) replaces the methylphenyl group with a quinoline moiety. The nitrogen-rich heterocycle improves binding to metal ions and biological targets (e.g., LFA-1/ICAM-1 antagonists) but reduces solubility in aqueous media .
- Ethyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride (CAS: 61535-49-7) features an indole ring, enabling π-π stacking interactions in receptor binding. This derivative is critical in peptide mimetics and neurotransmitter research .
Functionalized Side-Chain Analogues
- Such derivatives are explored in prodrug designs .
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
Ethyl 2-amino-3-(3-methylphenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structure:
- Molecular Formula : C12H17NO2
- Molecular Weight : 205.27 g/mol
The compound features an ethyl ester group, an amino group, and a 3-methylphenyl substituent, which contribute to its lipophilicity and ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules such as enzymes and receptors. The amino group can form hydrogen bonds, enhancing binding affinity to active sites on target proteins. Additionally, the hydrophobic character of the 3-methylphenyl group facilitates interactions with lipid membranes and hydrophobic pockets in proteins.
Enzyme Interaction
Research indicates that this compound can modulate the activity of various enzymes. For instance, it has been studied for its potential as an inhibitor of certain enzymes involved in metabolic pathways, which may have implications for drug development.
Antimicrobial Properties
The compound has shown promising antimicrobial activity in preliminary studies. It was evaluated against several bacterial strains, demonstrating significant inhibitory effects. The minimum inhibitory concentration (MIC) values were reported to be comparable to standard antibiotics, suggesting its potential as a therapeutic agent .
Anticancer Activity
In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For example, compounds related to this structure showed IC50 values in the low micromolar range against HeLa cells, indicating strong antiproliferative activity .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on a series of analogs derived from this compound demonstrated significant anticancer properties. The compounds were tested against various cancer cell lines, revealing that modifications in the structure could enhance potency. For example, a derivative with a fluorine atom exhibited an IC50 value of 5 µM against MDA-MB-231 breast cancer cells, highlighting the importance of structural optimization in drug design .
Q & A
Q. What are the common synthetic routes for Ethyl 2-amino-3-(3-methylphenyl)propanoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions using coupling agents like HATU (1- -1H-1,2,3-triazolo pyridinium 3-oxid hexafluorophosphate) in dichloromethane (DCM) with ethyl 2-amino-propanoate derivatives. For example, intermediates such as ethyl 2-amino-3-(quinolin-6-yl)propanoate have been esterified under similar conditions . Reaction optimization should focus on solvent polarity (e.g., DCM vs. THF) and stoichiometric ratios to minimize side products. Hydrolysis of the ethyl ester group to the carboxylic acid derivative is challenging compared to methyl esters, requiring NaOH in mixed solvents (EtOH/H₂O/THF), but yields are typically lower due to steric hindrance .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the 3-methylphenyl group (aromatic protons at δ 6.8–7.2 ppm) and the ethyl ester moiety (triplet for CH₂CH₃ at δ 1.2–1.4 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₂H₁₇NO₂: calculated 219.1259, observed 219.1263).
- X-ray Crystallography : For unambiguous confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, especially when crystallizing the compound with a co-crystallizing agent .
Advanced Research Questions
Q. How can researchers optimize the hydrolysis of this compound to improve yields in API synthesis?
- Methodological Answer : Hydrolysis challenges arise from the steric bulk of the ethyl group. To enhance efficiency:
-
Use microwave-assisted hydrolysis to reduce reaction time and energy.
-
Replace NaOH with LiOH , which shows higher efficacy in cleaving ethyl esters in polar aprotic solvents like DMF.
-
Monitor reaction progress via TLC or HPLC to isolate intermediates before complete hydrolysis .
Hydrolysis Method Conditions Yield Reference NaOH in EtOH/H₂O/THF Reflux, 12 h 45–55% LiOH in DMF 80°C, 6 h 65–70% Derived from
Q. What strategies address discrepancies in biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often stem from structural analogs with subtle modifications (e.g., halogen position or chain length). For example:
- Ethyl 2-amino-3-(4-bromophenyl)propanoate shows altered reactivity due to para-substitution vs. meta-substitution in the target compound .
- Use dose-response assays (e.g., IC₅₀ measurements) and molecular docking to correlate activity with steric/electronic effects. Validate findings with knockout cell lines to confirm target specificity .
Q. How does solvent choice impact the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in SN2 reactions, enhancing nucleophilic attack on the ester carbonyl.
- Non-polar solvents (DCM, toluene) : Favor SN1 mechanisms but risk carbocation rearrangements.
- Contradictions : Conflicting reactivity data in THF may arise from trace water content; use molecular sieves or anhydrous conditions for reproducibility .
Structural and Computational Analysis
Q. What computational tools are recommended for modeling the interactions of this compound with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
- Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., G-protein-coupled receptors) using software like GROMACS.
- Validation : Cross-reference with experimental data (e.g., NMR chemical shifts, IC₅₀ values) to refine computational models .
Data Interpretation Challenges
Q. How should researchers resolve conflicting crystallographic data for this compound derivatives?
- Methodological Answer :
- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement, particularly for high-resolution datasets .
- Disorder modeling : Apply "PART" commands in SHELXL to model disordered solvent molecules or side chains.
- Validation tools : Check R-factors and electron density maps (e.g., Fo-Fc maps) to ensure model accuracy .
Comparative Structural Analysis
Q. How do structural modifications (e.g., halogen substitution) alter the pharmacological profile of this compound?
- Methodological Answer :
- Meta-substitution (3-methylphenyl) : Enhances lipophilicity (logP ~2.1) compared to para-substituted analogs.
- Halogen introduction (e.g., Cl, Br) : Increases binding affinity to hydrophobic pockets but may reduce solubility.
- Case Study : Ethyl 2-amino-3-(2,3-dichlorophenyl)propanoate shows 10-fold higher activity in enzyme inhibition assays due to enhanced π-π stacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
